2-(3-(benzylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-(3-(Benzylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties. This particular compound features a cyclopenta[b]thiophene core, which is a fused ring system incorporating both sulfur and nitrogen atoms, making it a versatile scaffold for various chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(benzylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyclopenta[b]thiophene Core: This can be achieved through a cyclization reaction involving a thiophene precursor and a suitable cyclizing agent under acidic or basic conditions.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via a sulfonylation reaction using benzylsulfonyl chloride and a base such as triethylamine.
Amidation Reaction: The final step involves the formation of the amide bond through a coupling reaction between the carboxylic acid derivative of the cyclopenta[b]thiophene and 3-(benzylsulfonyl)propanamine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Benzylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the amide or sulfonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Electrophiles such as halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amides, alcohols
Substitution: Halogenated thiophenes, nitrothiophenes
Scientific Research Applications
2-(3-(Benzylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors due to its unique structural features.
Biological Studies: The compound can be used in studies investigating the biological activity of thiophene derivatives, including their potential as anti-inflammatory, antimicrobial, or anticancer agents.
Material Science: Its electronic properties make it a candidate for use in organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 2-(3-(benzylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzylsulfonyl group can enhance the compound’s binding affinity and specificity, while the thiophene core can interact with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: A simpler thiophene derivative with similar electronic properties but lacking the benzylsulfonyl and propanamido groups.
Cyclopenta[b]thiophene-3-carboxamide: Similar core structure but without the benzylsulfonyl group.
Benzylsulfonylthiophene: Contains the benzylsulfonyl group but lacks the cyclopenta[b]thiophene core.
Uniqueness
2-(3-(Benzylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to its combination of a cyclopenta[b]thiophene core with both benzylsulfonyl and propanamido groups. This unique structure provides a balance of electronic properties and functional groups that can be exploited for specific interactions in medicinal and material science applications.
This compound’s versatility and potential for modification make it a valuable candidate for further research and development in various scientific fields.
Biological Activity
The compound 2-(3-(benzylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is an emerging candidate in medicinal chemistry, particularly noted for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopentathiophene core, which is known for its diverse biological activities. The structural formula can be represented as follows:
Anticancer Activity
Research has indicated that compounds with similar structures to the cyclopentathiophene scaffold exhibit significant anticancer properties. For instance, studies involving related thiophene derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.
- Cell Line Studies :
- Compounds similar to the target compound have shown submicromolar GI50 values in A549 (non-small cell lung cancer) cells, indicating strong growth inhibition.
- In vitro studies revealed that these compounds could induce cell cycle arrest and apoptosis through mechanisms involving tubulin polymerization inhibition.
Compound | Cell Line | GI50 (μM) | Mechanism of Action |
---|---|---|---|
Compound 17 | A549 | 0.69 | Tubulin polymerization inhibition |
Compound 17 | OVACAR-4 | 2.01 | Apoptosis induction |
Compound 17 | CAKI-1 | 0.69 | Cell cycle arrest |
The proposed mechanism of action for the compound includes:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase.
- Induction of Apoptosis : Activation of caspases (3, 8, and 9) has been observed in treated cells, indicating a pathway towards programmed cell death.
Study on Cyclohepta[b]thiophenes
A study published in PMC highlighted the anticancer potential of cyclohepta[b]thiophenes, with findings that support the efficacy of structurally related compounds:
"Compound 17 demonstrated both potent and broad-spectrum anticancer activity with submicromolar GI50 values" .
Comparative Analysis
Research comparing various thiophene derivatives has consistently shown that modifications to the thiophene core can enhance biological activity. The following table summarizes findings from several studies:
Properties
IUPAC Name |
2-(3-benzylsulfonylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c19-17(22)16-13-7-4-8-14(13)25-18(16)20-15(21)9-10-26(23,24)11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H2,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDDDBYJZBWOQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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